molecular formula C13H20N4O B3889445 4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine

4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine

Cat. No.: B3889445
M. Wt: 248.32 g/mol
InChI Key: QKBZRFDHUVOWPJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine” contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom . The pyrimidine ring is substituted with a morpholine group at the 4-position and a pent-1-en-1-yl group at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and morpholine rings, as well as the pent-1-en-1-yl group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrimidine and morpholine rings, as well as the pent-1-en-1-yl group . The pyrimidine ring is known to undergo reactions such as alkylation, acylation, and halogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and morpholine rings, as well as the pent-1-en-1-yl group . For example, the morpholine ring could potentially increase the solubility of the compound in water .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, many pyrimidine derivatives are known to have biological activity, such as antiviral, anti-inflammatory, and anticancer properties .

Future Directions

The future research directions for this compound could include further studies to elucidate its biological activity and potential therapeutic applications. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

Properties

IUPAC Name

4-morpholin-4-yl-6-[(E)-pent-1-enyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-3-4-5-11-10-12(16-13(14)15-11)17-6-8-18-9-7-17/h4-5,10H,2-3,6-9H2,1H3,(H2,14,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZRFDHUVOWPJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1=CC(=NC(=N1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C1=CC(=NC(=N1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine
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4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine
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4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine
Reactant of Route 4
4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine
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4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine
Reactant of Route 6
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4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine

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